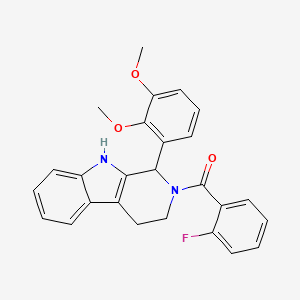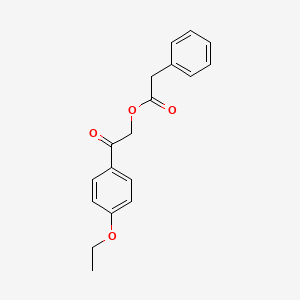![molecular formula C18H21ClO3 B4963380 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as Spiro-OMeTAD, is a widely used hole-transport material (HTM) in perovskite solar cells (PSCs). It is a small organic molecule that has been extensively studied due to its excellent electrical properties, high hole mobility, and stability. Spiro-OMeTAD has been found to be an efficient hole-transporting material in PSCs, which are considered one of the most promising technologies for next-generation solar cells.
作用机制
Spiro-OMeTAD acts as a hole-transporting material in PSCs, facilitating the movement of positive charges from the perovskite layer to the electrode. The mechanism of action of Spiro-OMeTAD involves the formation of a charge transfer complex with the perovskite layer, which enables efficient charge transfer. The high hole mobility and stability of Spiro-OMeTAD make it an ideal material for this application.
Biochemical and Physiological Effects:
Spiro-OMeTAD has not been extensively studied for its biochemical and physiological effects. However, some studies have reported cytotoxicity and genotoxicity of Spiro-OMeTAD in certain cell lines. Further research is needed to fully understand the potential toxicity of Spiro-OMeTAD and its impact on human health.
实验室实验的优点和局限性
Spiro-OMeTAD has several advantages as a hole-transport material in PSCs. It has high hole mobility, excellent electrical properties, and stability, which make it an ideal material for this application. However, Spiro-OMeTAD is relatively expensive compared to other 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones, and its synthesis requires careful control of the reaction conditions and purification steps. Additionally, Spiro-OMeTAD is sensitive to moisture and oxygen, which can lead to degradation and reduced performance in PSCs.
未来方向
There are several future directions for the research on Spiro-OMeTAD. One area of focus is the development of new synthetic methods for Spiro-OMeTAD that are more efficient and cost-effective. Researchers are also investigating the use of alternative 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones that can replace Spiro-OMeTAD in PSCs. Additionally, studies are being conducted to understand the mechanism of action of Spiro-OMeTAD in PSCs and to optimize its performance through the use of dopants, solvents, and additives. Finally, researchers are exploring the potential toxicity of Spiro-OMeTAD and the development of safer materials for PSCs.
合成方法
Spiro-OMeTAD can be synthesized via a multi-step process involving the reaction between 4-chlorobenzaldehyde and 2,2-dimethylmalonic acid. The reaction leads to the formation of a spirocyclic intermediate, which is then converted to Spiro-OMeTAD through a series of reactions involving various reagents and solvents. The synthesis of Spiro-OMeTAD requires careful control of the reaction conditions and purification steps to obtain a high-quality product.
科学研究应用
Spiro-OMeTAD has been extensively studied in the field of PSCs due to its excellent electrical properties and stability. It has been found to be an efficient hole-transporting material in PSCs, leading to high power conversion efficiencies (PCEs). Researchers have also investigated the effect of various factors such as dopants, solvents, and additives on the performance of Spiro-OMeTAD-based PSCs. The results of these studies have provided insights into the optimization of PSCs and the development of new materials for improved performance.
属性
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBSUPIHLOVNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)

![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)
![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)


![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)